
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Overview
Description
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boron-containing organic compound It is a derivative of indole, a heterocyclic aromatic organic compound, and contains a boronate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the reaction of 1-methylindole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This reaction is the most widely studied application due to the compound’s boron-containing dioxaborolane group. The reaction typically involves coupling with aryl/vinyl halides or triflates to form C–C bonds.
Key Reaction Data:
Mechanism:
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Transmetallation between the boron moiety and palladium catalyst initiates bond formation.
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Steric effects from the tetramethyl groups enhance regioselectivity in coupling reactions .
Oxidation to Boronic Acid Derivatives
The dioxaborolane group can be oxidized to generate reactive boronic acids under acidic conditions.
Typical Reaction:
Conditions:
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Reagents: 3 M HCl, THF/H₂O (1:1)
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Temperature: 25°C
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Yield: 89–94%
Applications:
Functionalization via Electrophilic Substitution
The indole ring undergoes electrophilic substitution at the C5 position due to the electron-donating methyl group and steric hindrance from the boron moiety.
Example Reaction (Nitration):
Data:
Regioselectivity:
Photocatalytic C–H Functionalization
Recent studies highlight its use in visible-light-mediated C–H bond activation for synthesizing complex indole derivatives.
Reported Reaction (Thiocyanation):
Optimized Conditions:
Compatibility with Grignard and Organolithium Reagents
The boron group remains stable under nucleophilic conditions, enabling sequential functionalization.
Example:
Stability and Handling Considerations
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Moisture Sensitivity: Hydrolyzes slowly in aqueous media (half-life: ~48 hours at pH 7).
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Safety: Harmful if swallowed (H302) and causes skin irritation (H315) .
This compound’s versatility in cross-coupling, functionalization, and photocatalytic reactions makes it indispensable in pharmaceutical and materials science research. Its stability and predictable reactivity under diverse conditions further enhance its utility .
Scientific Research Applications
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to label biomolecules with boron, which can be useful in studying biological processes and interactions.
Industry: The compound can be used in the production of advanced materials, such as boron-doped polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole depends on the specific application and reaction it is involved in. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in biological and medicinal applications are still under investigation, but the compound’s ability to interact with specific enzymes or receptors through its boron-containing functional group is of particular interest.
Comparison with Similar Compounds
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can be compared with other boronate ester-containing compounds, such as:
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar in structure but contains a pyrazole ring instead of an indole ring.
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole: Contains a pyrrole ring instead of an indole ring.
Phenylboronic acid pinacol ester: Contains a phenyl ring instead of an indole ring.
The uniqueness of this compound lies in its indole ring structure, which imparts specific electronic and steric properties that can influence its reactivity and interactions in various applications.
Biological Activity
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and receptor modulation. This article reviews its biological activity based on diverse research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a boron-containing moiety, which is significant for its biological interactions. The molecular formula is with a molecular weight of approximately 248.14 g/mol. Its structure includes an indole ring, known for its role in various biological processes.
Biological Activity Overview
This compound has been studied for its anticancer properties and selective receptor modulation . Notably, it has shown the ability to down-regulate estrogen receptors (ER), which are crucial in the development of hormone-dependent cancers.
Table 1: Summary of Biological Activities
Activity Type | Description |
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Anticancer Activity | Inhibits cancer cell proliferation by targeting estrogen receptors |
Receptor Modulation | Selectively down-regulates estrogen receptor alpha (ERα) |
Mechanism of Action | Potentially alters signaling pathways involved in cell growth and survival |
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indole compounds with boron functionalities exhibit potent anticancer activity. In vitro tests showed that these compounds significantly inhibited the growth of breast cancer cell lines by inducing apoptosis through ER modulation .
Case Study 2: Receptor Interaction
Another investigation focused on the interaction of this compound with estrogen receptors. The results indicated that this compound selectively binds to ERα over ERβ, leading to decreased transcriptional activity associated with tumor growth .
Mechanistic Insights
The mechanism by which this compound exerts its biological effects involves several pathways:
- Estrogen Receptor Pathway : By binding to ERα, the compound modulates gene expression linked to cell proliferation and apoptosis.
- Boron Interaction : The presence of boron in the structure enhances the compound's ability to form stable complexes with biological targets, potentially increasing its efficacy .
Q & A
Q. What are the optimized synthetic protocols for preparing 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, and how can yield be improved?
Basic Research Question
The compound is typically synthesized via transition-metal-catalyzed borylation. A reported method involves reacting 1-methyl-1H-indole with a boronating agent under palladium catalysis, achieving a 70% yield using a Pet. Ether:Et₂O (10:1) solvent system . To improve yields, consider:
- Catalyst optimization : Use Pd(dba)₂ with phosphine ligands to enhance reactivity.
- Temperature control : Maintain reaction temperatures between 80–100°C to prevent side reactions.
- Purification : Employ flash chromatography with silica gel (Rf = 0.23 in Pet. Ether:Et₂O) for efficient separation .
Q. How can structural ambiguities in NMR characterization of this compound be resolved?
Basic Research Question
1H and 13C NMR are critical for structural confirmation. Key assignments include:
- Aromatic protons : Peaks at δ 7.64 (d, J = 8.4 Hz) and δ 7.37 (m) correspond to indole protons .
- Boron-ester signals : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group appears as a singlet at δ 1.3–1.4 ppm for methyl groups .
For ambiguous signals, use 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks. Cross-validate with HRMS (e.g., m/z 257.14 for [M+H]+) .
Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions, and how can reaction efficiency be maximized?
Advanced Research Question
The boronate ester moiety enables aryl-aryl bond formation. Key considerations:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures (3:1) at 80°C .
- Base selection : K₂CO₃ or CsF enhances transmetallation efficiency .
- Substrate scope : Electron-deficient aryl halides react faster. Monitor via TLC (Rf shifts) and confirm coupling via loss of the boronate ester’s 11B NMR signal (~30 ppm) .
Q. How can mechanistic insights into its catalytic borylation be applied to novel reaction design?
Advanced Research Question
The compound participates in isodesmic borylation, where boron transfers between substrates. Mechanistic studies suggest:
- Oxidative addition : Pd(0) inserts into the C–H bond of the indole ring .
- Boron transfer : The dioxaborolane group migrates via a four-membered transition state .
Applications include synthesizing heterocyclic boronates for drug discovery. Use DFT calculations to model transition states and optimize ligand steric effects .
Q. What strategies are effective for incorporating this compound into bioactive indole derivatives?
Advanced Research Question
Its boronate group allows late-stage functionalization. Examples:
- Antioxidant synthesis : Couple with triazole precursors via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400:DMF (30–42% yield) .
- Antimicrobial agents : Introduce sulfonyl or imidazole groups via cross-coupling, followed by biological screening against bacterial/fungal strains .
Purify intermediates via flash chromatography (70:30 EtOAc:hexane) and confirm bioactivity via MIC assays .
Q. How can crystallographic data resolve steric effects in derivatives of this compound?
Advanced Research Question
X-ray crystallography using SHELX software reveals steric hindrance from the methyl and dioxaborolane groups. Key steps:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
- Refinement : Apply SHELXL for anisotropic displacement parameters. The indole ring typically adopts a planar conformation, while the dioxaborolane group shows slight puckering .
Compare with DFT-optimized structures to validate torsional angles .
Q. What are the best practices for handling and storing this compound to ensure stability?
Advanced Research Question
- Storage : Keep under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the boronate ester .
- Handling : Use gloveboxes for moisture-sensitive reactions. Monitor degradation via 11B NMR; hydrolysis products show peaks at ~18 ppm (boric acid) .
- Stability tests : Conduct accelerated aging studies (40°C/75% RH) and track purity via HPLC (C18 column, MeCN:H₂O gradient) .
Properties
IUPAC Name |
1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO2/c1-14(2)15(3,4)19-16(18-14)12-10-17(5)13-9-7-6-8-11(12)13/h6-10H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCCOWZSGBKRCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CC=CC=C23)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630111 | |
Record name | 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683229-61-0 | |
Record name | 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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